molecular formula C18H25N5O4 B2761912 ethyl 3-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887464-22-4

ethyl 3-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B2761912
CAS No.: 887464-22-4
M. Wt: 375.429
InChI Key: MWZLZGUHYFZEHQ-UHFFFAOYSA-N
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Description

The compound ethyl 3-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a synthetic chemical with a unique structure that places it within the family of imidazo-purines. It is known for its varied applications in scientific research, particularly in the fields of chemistry and biology. This article delves into the preparation, reactions, applications, mechanisms of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate involves multi-step organic synthesis starting from readily available precursors. The key steps involve the formation of the imidazo[2,1-f]purine core, followed by functional group modifications. These steps typically require:

  • Condensation reactions.

  • N-alkylation processes.

  • Esterification reactions.

Each step necessitates specific conditions such as controlled temperature, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or sodium hydride (NaH).

Industrial Production Methods

For industrial-scale production, optimized synthetic routes are employed to maximize yield and purity. This often involves using high-throughput chemical reactors and process automation. Industrial conditions usually ensure minimal environmental impact and cost efficiency through recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions often employ reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions are common, particularly involving halogenated precursors.

Common Reagents and Conditions

  • Oxidizing Agents: : H₂O₂, KMnO₄, OsO₄.

  • Reducing Agents: : LiAlH₄, NaBH₄, catalytic hydrogenation.

  • Conditions: : Vary from room temperature to elevated temperatures (e.g., 100°C), with specific solvents like DCM, methanol, or ethanol.

Major Products Formed

  • Oxidation produces the corresponding carboxylic acids or ketones.

  • Reduction yields alcohols or alkanes.

Scientific Research Applications

Chemistry

  • Catalysis: : Serves as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivities.

  • Synthesis: : Acts as a building block for complex organic molecules.

Biology

  • Enzyme Inhibition: : Inhibits specific enzymes in biochemical pathways, aiding in the study of metabolic processes.

  • Probes: : Used in molecular biology as a probe to study nucleic acid interactions.

Medicine

  • Drug Development: : Potentially active in pharmacological studies, particularly in anti-cancer or anti-viral research.

  • Diagnostics: : Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

  • Materials Science: : Incorporation into polymer matrices for enhanced material properties.

  • Agriculture: : Used in the synthesis of agrochemicals for pest control.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

  • Molecular Targets: : It can bind to nucleic acids, proteins, or enzymes, modulating their activity.

  • Pathways Involved: : Interacts with pathways like DNA replication, transcription, or enzymatic catalysis.

Comparison with Similar Compounds

Compared to other imidazo-purines:

  • 8-Butyl Derivative: : Unique due to its specific substitution pattern that affects its reactivity and binding affinity.

  • Dimethyl Variants: : The dimethyl groups confer distinct steric and electronic properties, differentiating it from non-methylated analogs.

List of Similar Compounds

  • Ethyl 3-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)propanoate

  • Ethyl 3-(8-butyl-2-oxo-1,7-dimethyl-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)propanoate

  • 8-Butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine

These comparisons highlight the uniqueness of ethyl 3-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate, particularly in terms of its synthetic accessibility and diverse applications across multiple fields.

Properties

IUPAC Name

ethyl 3-(6-butyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-5-7-9-21-12(3)11-23-14-15(19-17(21)23)20(4)18(26)22(16(14)25)10-8-13(24)27-6-2/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZLZGUHYFZEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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